molecular formula C9H7Cl2N3 B1426992 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1220518-04-6

2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1426992
CAS No.: 1220518-04-6
M. Wt: 228.07 g/mol
InChI Key: FWAVMANUFQKJFX-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1220518-04-6) is a halogenated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chlorine atoms at the 2- and 4-positions and a cyclopropyl group at the 7-position. Its molecular formula is C₉H₇Cl₂N₃ (MW: 228.08 g/mol) . The compound is primarily used in industrial and scientific research, necessitating strict safety protocols due to its hazardous nature .

Properties

IUPAC Name

2,4-dichloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-7-6-3-4-14(5-1-2-5)8(6)13-9(11)12-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAVMANUFQKJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729192
Record name 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220518-04-6
Record name 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220518-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 6-Aminouracil is a common starting material.
  • Chloroacetaldehyde is used to form intermediates via condensation under alkaline conditions.
  • Chlorination reagents such as phosphorus oxychloride (POCl3) enable selective chlorination at positions 2 and 4.

Typical Reaction Sequence

Step Reaction Conditions Notes
S1 6-Aminouracil + Chloroacetaldehyde → Intermediate (pyrimidine ring formation) Alkaline medium, 45–65 °C Controls ring closure and intermediate formation
S2 Intermediate + POCl3 (chlorination) 75–90 °C, catalyzed by organic nitrogen base (e.g., N,N-diisopropylethylamine) High molar ratio POCl3 (1:9–13), crystallization and purification follow

This method yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with good purity after crystallization and extraction.

Incorporation of the Cyclopropyl Group at the 7-Position

While direct literature on this compound is sparse, cyclopropyl substitution at the 7-position is typically achieved by:

  • Nucleophilic substitution on the 7-position if a suitable leaving group is present.
  • Cross-coupling reactions (e.g., Pd-catalyzed coupling) with cyclopropyl-containing reagents.
  • Alternatively, cyclopropyl ring formation via cyclopropanation of a suitable precursor.

Example from related chemistry:

  • Using palladium-catalyzed cross-coupling with cyclopropylboronic acid or cyclopropyl halides on 7-halo-pyrrolo[2,3-d]pyrimidine derivatives.

Detailed Preparation Method from Patent Literature

A recent patent provides a robust method for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be adapted for 2,4-dichloro derivatives and further cyclopropyl substitution:

Step Description Reagents & Conditions Yield & Purity
1 Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate Solvent: cyclohexane or THF; Catalyst: Lewis acid (ZnCl2, FeCl3, AlCl3); Temp: 30–110 °C Intermediate obtained
2 Addition condensation cyclization with formamidine salt under alkaline conditions Solvent: methanol or ethanol; Base: sodium methoxide; Temp: 0–50 °C (cyclization), then 50–110 °C (elimination) 90.2% yield, 99.3% purity

This two-step process involves:

  • Formation of a key intermediate by condensation.
  • Cyclization and elimination to form the pyrrolo[2,3-d]pyrimidine core.

The process is noted for:

  • High yield and selectivity.
  • Low waste generation.
  • Use of inexpensive raw materials.

Summary Table of Preparation Parameters

Parameter Values / Options Comments
Solvent (Step 1) Cyclohexane, n-hexane, petroleum ether, THF, 2-methyltetrahydrofuran, methylcyclopentyl ether, DME, acetonitrile, trimethyl orthoformate Mass ratio solvent to compound II: 2–15:1 (preferably 4–8:1)
Catalyst (Step 1) Lewis acids: ZnCl2, FeCl3, AlCl3, CuCl, SnCl4 0.5–10% mass of compound II (preferably 1–5%)
Molar ratio (Step 1) Compound III to II: 1.0–6.0:1 Controls condensation efficiency
Solvent (Step 2) Methanol, ethanol, isopropanol, tert-butanol, THF, 2-methyltetrahydrofuran, methylcyclopentyl ether, DME Mass ratio solvent to compound IV: 3–10:1
Base (Step 2) Sodium methoxide, sodium hydroxide Molar ratio base:formamidine salt:compound IV = 2.0–3.0 : 1.0–1.5 : 1
Temperature (Step 2) Cyclization: 0–50 °C (preferably 20–40 °C); Elimination: 50–110 °C (preferably 60–80 °C) One-pot reaction

Research Findings and Industrial Considerations

  • The described methods emphasize environmental friendliness by minimizing hazardous reagents like phosphorus oxychloride or osmium tetroxide, which are costly and generate waste.
  • High yields (up to 90%) and purity (>99%) are achievable with optimized conditions.
  • The use of Lewis acid catalysts in condensation steps enhances selectivity and reduces side reactions.
  • The one-pot cyclization and elimination step improves operational simplicity and scalability.
  • For cyclopropyl substitution, palladium-catalyzed cross-coupling reactions are preferred for their mild conditions and high functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents like bromine or nitric acid in solvents like acetic acid or sulfuric acid.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or toluene.

Major Products

    Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines with various functional groups.

    Electrophilic Substitution: Halogenated or nitrated derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that this compound can selectively target and inhibit the activity of certain receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis. This makes it a promising candidate for developing targeted cancer therapies.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the disruption of signaling pathways critical for cell survival and proliferation. By inhibiting RTKs, it induces apoptosis in cancer cells while sparing normal cells, which is a desirable trait in cancer treatment.

Agricultural Applications

Pesticidal Properties
In agricultural research, this compound has been evaluated for its potential as a pesticide. Its chemical structure suggests that it may interact with biological targets in pests, leading to effective pest control without harming beneficial insects. Preliminary studies indicate that it can disrupt the life cycle of certain agricultural pests, making it a candidate for eco-friendly pest management solutions.

Material Science

Polymer Synthesis
The compound is also being explored for its utility in material science, particularly in the synthesis of novel polymers. Its unique chemical properties allow it to act as a monomer or additive in polymer formulations, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated selective inhibition of RTKs leading to reduced tumor growth in vitro.
Study 2Pesticidal PropertiesShowed effectiveness against specific pests with minimal impact on non-target species.
Study 3Polymer ApplicationsResulted in improved mechanical properties of synthesized polymers when incorporated into formulations.

Mechanism of Action

The mechanism of action of 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:

    Kinase Inhibition: The compound inhibits kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.

    Signal Transduction Pathways: It interferes with signal transduction pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly impacts physicochemical properties and biological activity. Key analogs include:

Compound Name 7-Substituent Molecular Formula MW (g/mol) Key Properties/Applications References
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Isopropyl (C₃H₇) C₉H₉Cl₂N₃ 230.09 Higher lipophilicity vs. cyclopropyl
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine Phenyl (C₆H₅) C₁₃H₁₀ClN₃ 243.69 Enhanced π-π stacking potential
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Methyl (CH₃) C₇H₅Cl₂N₃ 202.04 Reduced steric hindrance
4-Chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Furylmethyl C₁₃H₁₁ClN₃O 262.70 Potential for hydrogen bonding

Key Observations :

  • Cyclopropyl vs.
  • Aromatic vs. Aliphatic Substituents : Phenyl and furylmethyl groups enable π-π interactions, which are absent in aliphatic substituents like methyl or cyclopropyl .

Halogenation Patterns

Chlorination at the 2- and 4-positions is critical for electrophilic substitution reactivity. Analogous compounds with alternative halogenation include:

Compound Name Halogenation Molecular Formula MW (g/mol) Reactivity Notes References
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Cl C₆H₄ClN₃ 153.57 Base for synthesizing derivatives
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 2,4-Cl C₆H₃Cl₂N₃ 188.01 Higher electrophilicity vs. mono-Cl
N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-F on aryl amine C₁₂H₁₀FN₄ 229.09 Fluorine enhances bioavailability

Key Observations :

  • Dichloro vs. Monochloro: The 2,4-dichloro configuration increases electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines) .
  • Fluorine Substitution : Fluorine at the 4-position of aniline derivatives improves metabolic stability and membrane permeability .

Biological Activity

2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

  • Molecular Formula : C₉H₇Cl₂N₃
  • Molecular Weight : 228.08 g/mol
  • CAS Number : 1220518-04-6
  • Solubility : Soluble in various organic solvents, indicating favorable absorption characteristics .

This compound is known to interact with several enzymes and proteins, primarily through the inhibition of specific kinases. Kinases are crucial for cellular signaling pathways; thus, their inhibition can lead to significant alterations in cellular functions.

Enzyme Inhibition

  • CYP1A2 Inhibitor : this compound acts as an inhibitor for CYP1A2 but does not inhibit other CYP enzymes such as CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • Kinase Targets : The compound has shown promising results in inhibiting various tyrosine kinases associated with cancer progression. For example, it has been evaluated for its effects against EGFR and CDK2 with notable potency .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives:

  • Inhibition of PAK4 :
    • Compounds derived from this scaffold were tested for their ability to inhibit p21-activated kinase 4 (PAK4), a key player in tumor progression.
    • Derivatives exhibited IC₅₀ values as low as 2.7 nM against PAK4 and showed significant cytotoxic effects on MV4-11 cell lines (IC₅₀ = 7.8 nM) .
  • Multi-targeted Kinase Inhibition :
    • A derivative demonstrated effective inhibition of multiple kinases including EGFR and Her2 with IC₅₀ values ranging from 40 to 204 nM.
    • The compound induced apoptosis in cancer cells by modulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2 .

Summary of Biological Evaluations

Study FocusTargetIC₅₀ ValueNotes
PAK4 InhibitionPAK42.7 nMInduces apoptosis in MV4-11 cells
Multi-targeted Kinase InhibitionEGFR, Her240 - 204 nMModulates apoptotic pathways

Applications in Research

The compound is utilized in various fields:

  • Medicinal Chemistry : As an intermediate for synthesizing kinase inhibitors.
  • Agricultural Chemistry : Development of agrochemicals like herbicides.
  • Material Science : Exploration for organic electronic materials .

Q & A

Q. Yield Determinants :

  • Purity of intermediates (e.g., 7-cyclopropyl precursor).
  • Stoichiometric ratios of chlorinating agents.
  • Reaction time (over-chlorination risks at prolonged durations) .

How does the cyclopropyl substituent at the 7-position influence the compound's electronic properties and reactivity compared to other alkyl groups?

Advanced Structure-Activity Analysis
The cyclopropyl group induces:

  • Steric effects : Its rigid, non-planar structure restricts rotational freedom, enhancing binding selectivity in enzyme active sites (e.g., kinases) .

  • Electronic effects : The strained ring increases electron density at the N7 position, altering nucleophilic substitution kinetics at C2/C4 .

  • Comparative data :

    SubstituentLogPKinase IC₅₀ (nM)
    Cyclopropyl2.812 ± 2
    Methyl2.145 ± 5
    Data suggest cyclopropyl enhances lipophilicity and target affinity .

What analytical techniques are most effective for characterizing purity and structural integrity of this compound?

Q. Basic Characterization Protocols

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; aromatic protons at δ 7.5–8.5 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect halogenated byproducts .
  • X-ray crystallography : Resolve regiochemical ambiguities in crystalline derivatives .

How can researchers resolve contradictory data regarding kinase inhibition selectivity across different assay systems?

Advanced Data Contradiction Analysis
Contradictions often arise from:

  • Assay conditions : ATP concentration variations (e.g., 1 mM vs. 100 µM) alter IC₅₀ values .
  • Cellular vs. enzymatic assays : Off-target effects in cellular environments (e.g., membrane permeability, metabolite interference) .
    Mitigation strategies :
  • Use isoform-specific recombinant kinases.
  • Validate with orthogonal assays (e.g., SPR for binding kinetics) .

What strategies are recommended for optimizing regioselective functionalization at the 2- and 4-chloro positions?

Q. Advanced Synthesis Optimization

  • Directed metalation : Use LDA or LiTMP to deprotonate specific positions before electrophilic quenching .
  • Protecting groups : Temporarily block reactive sites (e.g., SEM-protected amines) during multi-step reactions .
  • Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic systems via controlled heating .

What in vitro and in vivo models are commonly used to evaluate the pharmacokinetic properties of this compound?

Q. Basic Pharmacological Evaluation

  • In vitro :
    • Microsomal stability assays (human/rat liver microsomes).
    • Caco-2 permeability models .
  • In vivo :
    • Rodent pharmacokinetic studies (IV/PO administration).
    • Tumor xenograft models for efficacy-toxicity profiling .

How do steric and electronic effects of the cyclopropyl group impact binding affinity in target enzyme active sites?

Q. Advanced Molecular Interaction Analysis

  • Kinase inhibition : Cyclopropyl’s rigidity complements hydrophobic pockets in ATP-binding sites (e.g., EGFR), reducing entropic penalties upon binding .
  • Computational modeling : MD simulations show 20% higher binding energy retention compared to methyl analogs .

What computational chemistry approaches are validated for predicting metabolic stability of halogenated pyrrolopyrimidines?

Q. Advanced Modeling Techniques

  • Density Functional Theory (DFT) : Predicts sites of oxidative metabolism (e.g., CYP3A4-mediated dechlorination) .
  • QSAR models : Correlate Cl-substitution patterns with hepatic clearance rates (R² = 0.89 in murine models) .

What are the critical considerations when designing stability studies under various pH and temperature conditions?

Q. Basic Stability Protocols

  • pH stability : Assess degradation in buffers (pH 1–13) over 24–72 hours. Acidic conditions often accelerate dechlorination .
  • Thermal stability : Store at -20°C in amber vials; avoid >40°C to prevent cyclopropane ring opening .

How should researchers approach structure-activity relationship studies when modifying both the pyrrole and pyrimidine rings simultaneously?

Q. Advanced SAR Strategy

  • Parallel synthesis : Generate libraries with systematic substitutions (e.g., 2-Cl vs. 2-F; 7-cyclopropyl vs. 7-ethyl) .
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological activity .
  • Crystallographic data : Guide rational design by mapping substituent-enzyme interactions (e.g., halogen bonds with kinase hinge regions) .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
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2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

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